molecular formula C17H18BrNO3S B2864616 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide CAS No. 2034599-13-6

2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2864616
CAS RN: 2034599-13-6
M. Wt: 396.3
InChI Key: QVTOUEXXABIGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds have been used in the development of various drugs . For instance, some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Scientific Research Applications

Synthesis of 2,3-Dihydrobenzofurans

2,3-Dihydrobenzofurans are important heterocyclic compounds that serve as key intermediates in the synthesis of various pharmacologically active molecules. The compound can be utilized in Rh(III)-catalyzed C-H activation and carbooxygenation of 1,3-dienes to construct dihydrobenzofurans. This method offers chemoselectivity and good functional group compatibility, which are crucial for the synthesis of complex organic molecules .

Enantioselective Synthesis

The compound can be involved in enantioselective synthesis processes, such as the Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction, to produce chiral substituted 2,3-dihydrobenzofurans. These reactions are significant for creating optically pure natural products and pharmaceuticals with high regio- and enantiocontrol .

Intramolecular Cyclization

Intramolecular cyclization techniques can be applied using this compound to form benzofuran rings. Such cyclizations are pivotal for the construction of complex benzofuran derivatives, which are often found in natural products with potent biological activities .

Bioactive Molecule Development

Benzofuran derivatives exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The compound can be a precursor in the synthesis of bioactive molecules that may serve as lead compounds in drug discovery .

Material Science Applications

Due to its structural features, the compound can be used in material science research to develop new materials with specific electronic or photonic properties. Benzofuran derivatives are known for their versatility in this field .

Chemical Synthesis Research

The compound can be used in chemical synthesis research to explore new reactions and synthetic pathways. Its reactivity with various nucleophiles can lead to the discovery of novel synthetic methods and potentially more efficient routes for the production of complex organic molecules .

Mechanism of Action

While the specific mechanism of action for “2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is not mentioned in the search results, benzofuran derivatives have been found to exhibit a wide array of biological activities . For example, they have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is not available in the search results, it’s important to handle all chemicals with care. For example, 5-Bromo-2,3-dihydro-1-benzofuran, a related compound, is known to cause serious eye irritation and skin irritation .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This scaffold has attracted considerable attention in the fields of drug invention and development . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

2-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-12(10-13-6-7-16-14(11-13)8-9-22-16)19-23(20,21)17-5-3-2-4-15(17)18/h2-7,11-12,19H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTOUEXXABIGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.